molecular formula C7H18Cl2N2 B2953128 (1R,2S)-Cycloheptane-1,2-diamine dihydrochloride CAS No. 552849-21-5

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride

Cat. No.: B2953128
CAS No.: 552849-21-5
M. Wt: 201.14
InChI Key: UJOOFCPCSYHQAX-DTQHMAPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride is a chiral cycloalkane-based diamine salt. Cycloheptane’s seven-membered ring introduces distinct conformational flexibility compared to smaller cycloalkanes, which may influence solubility, stability, and biological activity. Diamines like this are often used in asymmetric catalysis, pharmaceutical intermediates, or as ligands in coordination chemistry .

Properties

IUPAC Name

(1R,2S)-cycloheptane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c8-6-4-2-1-3-5-7(6)9;;/h6-7H,1-5,8-9H2;2*1H/t6-,7+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOOFCPCSYHQAX-DTQHMAPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](CC1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Cycloheptane-1,2-diamine dihydrochloride typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the catalytic hydrogenation of cycloheptene derivatives in the presence of chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cycloheptane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cycloheptane derivatives, imines, amides, and secondary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (1R,2S)-Cycloheptane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of (1R,2S)-Cycloheptane-1,2-diamine dihydrochloride with similar compounds:

Compound Name Molecular Formula Backbone Structure Key Substituents Molecular Weight (g/mol) Storage Conditions
(1R,2R)-Cyclopentane-1,2-diamine dihydrochloride C₅H₁₄Cl₂N₂ Cyclopentane None 173.08 2–8°C (inert atmosphere)
(1S,2S)-Cyclohexane-1,2-diamine dihydrochloride C₆H₁₆Cl₂N₂ Cyclohexane None 195.11 Not specified
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride C₁₆H₂₂Cl₂N₂O₂ Ethylenediamine 4-Methoxyphenyl groups 351.27 Not specified
(1S,2S)-1,2-Di-1-naphthyl-ethylenediamine dihydrochloride C₂₂H₂₂Cl₂N₂ Ethylenediamine 1-Naphthyl groups 405.34 Not specified

Key Observations :

  • Cycloheptane’s larger ring may enhance solubility in organic solvents compared to smaller cycloalkanes.
  • Substituent Impact : Aromatic substituents (e.g., methoxyphenyl or naphthyl groups) increase molecular weight and steric bulk, which can enhance ligand-metal binding in catalytic applications .

Biological Activity

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

  • Molecular Formula : C₇H₁₈Cl₂N₂
  • Molecular Weight : Approximately 187.11 g/mol
  • Appearance : White to light yellow crystalline powder
  • Solubility : Soluble in water

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens. The diaminocycloalkane structure may contribute to its ability to disrupt microbial cell walls or interfere with metabolic processes.
  • Potential Therapeutic Applications : The compound's structural similarity to known biologically active molecules suggests potential roles in treating conditions such as obesity and metabolic syndromes through mechanisms involving receptor antagonism .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • Binding Interactions : The compound may interact with various receptors and enzymes due to its amine functional groups, influencing cellular signaling pathways.
  • Molecular Recognition : It may play a role in molecular recognition processes involving organic ammonium ions and peptides, similar to other diamine compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of diamine compounds related to this compound:

  • Antifungal Activity : A study demonstrated that cyclic diamines can inhibit fungal growth by disrupting cell wall synthesis. This suggests that this compound may possess similar antifungal properties .
  • Neuroprotective Effects : Research has highlighted the potential of cyclic diamines as neuroprotective agents. Compounds with similar structures have been shown to inhibit neuronal nitric oxide synthase (nNOS), which could be leveraged for treating neurodegenerative diseases .
  • Inflammatory Response Modulation : Some studies indicate that cyclic diamines can modulate inflammatory responses by acting on specific kinases involved in immune signaling pathways. This opens avenues for exploring this compound in inflammatory disease therapies .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
(1R,2S)-Cycloheptane-1,2-diamineAntimicrobialDisruption of cell wall synthesis
Cyclic cis-1,3-DiaminesAntifungalInhibition of fungal growth
nNOS InhibitorsNeuroprotectiveInhibition of nitric oxide synthase
DPP-4 InhibitorsAnti-inflammatoryModulation of immune signaling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.